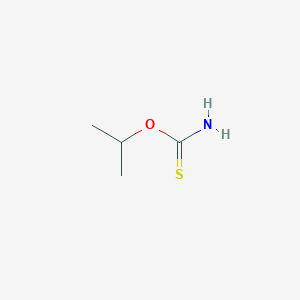

Carbamothioic acid, O-isopropyl ester

Description

Structure

3D Structure

Properties

CAS No. |

691-61-2 |

|---|---|

Molecular Formula |

C4H9NOS |

Molecular Weight |

119.19 g/mol |

IUPAC Name |

O-propan-2-yl carbamothioate |

InChI |

InChI=1S/C4H9NOS/c1-3(2)6-4(5)7/h3H,1-2H3,(H2,5,7) |

InChI Key |

XOOVLDXDHKQPCR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=S)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Approaches to the Synthesis of Carbamothioic Acid, O-isopropyl Ester

The formation of the O-isopropyl carbamothioate structure can be approached from different starting materials, principally involving the reaction of isopropyl alcohol with a suitable source of the thiocarbamate moiety or the construction of the carbamothioate from carbonyl sulfide (B99878).

Esterification Reactions Involving Isopropyl Alcohols

A fundamental approach to the synthesis of O-isopropyl carbamothioates is the esterification involving isopropyl alcohol. This can be achieved through the reaction of an alcohol with a suitable carbamothioic acid precursor. For instance, the reaction of an O-allylic alcohol with an isothiocyanate, such as methyl, ethyl, n-propyl, isopropyl, n-butyl, tert-butyl, or benzyl (B1604629) isothiocyanate, yields the corresponding racemic O-allylic thiocarbamate in good yields. nih.gov This general principle can be extended to isopropyl alcohol to form the desired O-isopropyl carbamothioate.

Another related method involves the reaction of O-isopropyl xanthate with amines, which can be catalyzed by systems like Pd/Ti-HMS-10 in water, to produce thionocarbamates. evonik.com While this produces N-substituted derivatives, it highlights the utility of xanthates as precursors.

Pathways from Carbonyl Sulfide Precursors

Carbonyl sulfide (COS) serves as a versatile C1 synthon in the preparation of carbamothioates. The reaction of COS with primary amines initially forms a monothiocarbamate, which can then be further manipulated. rsc.org In the context of O-isopropyl carbamothioate synthesis, the reaction of carbonyl sulfide with an ammoniacal solution of isopropanol (B130326) presents a direct route. The kinetics of reactions between COS and various amines, including isopropylamine, have been studied, indicating that the reaction proceeds via a zwitterionic intermediate. rsc.org The hydrolysis of carbonyl sulfide to carbon dioxide and hydrogen sulfide is a competing reaction that can be catalyzed. evonik.comresearchgate.net

Catalytic Systems in O-isopropyl Carbamothioate Synthesis

Catalysis plays a pivotal role in enhancing the efficiency and selectivity of O-isopropyl carbamothioate synthesis. Both palladium-based and acid-catalyzed systems have been developed to facilitate these transformations.

Palladium-Catalyzed Methods

Palladium catalysis offers a powerful tool for the formation of C-N and C-S bonds, which is central to the synthesis of carbamothioates. An efficient synthesis of N-aryl carbamates has been achieved through the palladium-catalyzed cross-coupling of aryl halides or triflates with sodium cyanate (B1221674) in the presence of an alcohol. nih.gov This methodology can be adapted for the synthesis of S-thiocarbamates by using a thiol instead of an alcohol. nih.gov

Specifically for O-allylic thiocarbamates, palladium(0) catalysts, such as those derived from Pd2(dba)3·CHCl3 (dba = dibenzylideneacetone), have been used to catalyze the rearrangement of racemic O-allylic thiocarbamates to enantioenriched S-allylic thiocarbamates. nih.gov This demonstrates the utility of palladium in manipulating thiocarbamate structures. While direct palladium-catalyzed synthesis of the parent O-isopropyl carbamothioate from simple precursors is less commonly reported, the synthesis of its derivatives is well-established. For example, palladium-catalyzed reactions are used in the synthesis of 2-(aminomethyl)indoles from propargyl carbonates, showcasing the versatility of palladium in related C-N bond-forming reactions.

Acid-Catalyzed Esterification Processes

Acid catalysis is a cornerstone of esterification reactions. The direct esterification of a carboxylic acid with an alcohol in the presence of a strong acid catalyst is a classic transformation. For instance, isopropyl lactate (B86563) can be prepared by the direct esterification of lactic acid with isopropyl alcohol using sulfuric acid as a catalyst. nih.gov This principle can be applied to the synthesis of O-isopropyl carbamothioate, where a suitable thiocarbamic acid precursor would be reacted with isopropyl alcohol under acidic conditions. Solid acid catalysts are also effective and offer advantages in terms of separation and reusability. For example, sulfonated mesoporous polymers have been shown to be highly active solid acid catalysts for the carboxymethylation of alcohols. nih.gov The hydrolysis of di-isopropyl ether to isopropyl alcohol can also be achieved using a solid acid catalyst in a catalytic distillation process. google.com

Derivatization Strategies for O-isopropyl Carbamothioates

Once formed, O-isopropyl carbamothioates can undergo further chemical transformations to generate a diverse range of functionalized molecules. Key derivatization strategies include N-alkylation and N-acylation.

N-alkylation, the introduction of an alkyl group at the nitrogen atom, is a common modification. acsgcipr.org This can be achieved by reacting the O-isopropyl carbamothioate with an alkylating agent, such as an alkyl halide or sulfonate, typically in the presence of a base. The selectivity between N- and O-alkylation can be influenced by various factors, including the nature of the substrate, the alkylating agent, and the reaction conditions. nih.gov

N-Substitution Reactions of the Carbamothioate Moiety

The nitrogen atom of the O-isopropyl carbamothioate moiety serves as a nucleophilic center, amenable to substitution reactions that allow for the introduction of a wide array of functional groups. These reactions are pivotal for the synthesis of diverse derivatives with tailored properties. The primary modes of N-substitution are N-alkylation and N-acylation.

N-Alkylation: The introduction of alkyl groups onto the nitrogen atom can be achieved through various methods. A common approach involves the reaction of the N-unsubstituted or N-monosubstituted O-isopropyl carbamothioate with an alkyl halide in the presence of a base. The choice of base and solvent is crucial to modulate the reactivity and prevent undesired side reactions. For instance, in the synthesis of N-alkylated heterocycles, electrochemical methods utilizing alkyl halides have been developed, suggesting a pathway for the alkylation of N-heterocyclic carbamothioates. kaust.edu.sa These reactions often proceed via an SN2 mechanism, where the nitrogen atom displaces a halide from the alkylating agent. researchgate.net The reactivity of the alkyl halide and the steric hindrance around the nitrogen atom are key factors influencing the reaction rate and yield.

N-Acylation: The acylation of O-isopropyl carbamothioates introduces an acyl group to the nitrogen atom, forming N-acyl derivatives. This transformation is typically accomplished using acylating agents such as acyl chlorides or acid anhydrides. researchgate.net The reaction is often carried out in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, to neutralize the acidic byproduct (e.g., HCl). reddit.comgoogle.com For less reactive N-aryl systems, more forceful conditions or the use of catalysts like 4-(dimethylamino)pyridine (DMAP) may be necessary to drive the reaction to completion. reddit.com Alternative, milder methods for N-acylation have also been developed, such as the use of N-heterocyclic carbene (NHC) catalysis with aldehydes as the acylating source, which offers a more environmentally benign route. chemistryviews.org

Table 1: Examples of N-Substitution Reactions of Carbamothioates

| Starting Material | Reagent | Product Type | Reaction Conditions |

| O-Isopropyl carbamothioate | Alkyl Halide (e.g., Iodomethane) | N-Alkyl-O-isopropyl carbamothioate | Base (e.g., NaH), Aprotic Solvent (e.g., THF) |

| O-Isopropyl carbamothioate | Acyl Chloride (e.g., Acetyl chloride) | N-Acyl-O-isopropyl carbamothioate | Base (e.g., Pyridine), Inert Solvent (e.g., CH₂Cl₂) |

| N-Aryl-O-isopropyl carbamothioate | Benzoyl Chloride | N-Aryl-N-benzoyl-O-isopropyl carbamothioate | Heat, Catalyst (e.g., DMAP) |

| O-Isopropyl carbamothioate | Aldehyde, NHC Catalyst | N-Acyl-O-isopropyl carbamothioate | Oxidant, Base (e.g., DBU) |

This table presents generalized examples of N-substitution reactions and typical conditions.

Transformations Involving the Thionocarbonyl Group

The thionocarbonyl (C=S) group in O-isopropyl carbamothioate is a key functional group that dictates much of its reactivity. It can undergo a variety of chemical transformations, allowing for the conversion of the carbamothioate into other important classes of compounds.

One significant transformation is the oxidation of the thionocarbonyl group. This can lead to the corresponding carbonyl (C=O) functionality, effectively converting the O-isopropyl carbamothioate into an O-isopropyl carbamate (B1207046). This transformation is valuable as carbamates are an important class of organic compounds with diverse applications. The oxidation of secondary alcohols like isopropyl alcohol to ketones is a well-established process, often employing reagents like chromic acid or pyridinium (B92312) chlorochromate (PCC). youtube.comlibretexts.orgyoutube.com While not a direct transformation of the thionocarbonyl group itself, the principles of oxidation are relevant. The direct oxidation of a thionocarbonyl to a carbonyl can be achieved using various oxidizing agents, often involving multistep processes or specific catalytic systems.

Another important reaction is the conversion to isothiocyanates . This can be achieved through the thermal or chemically induced fragmentation of dithiocarbamate (B8719985) salts, which can be formed from primary amines and carbon disulfide. rsc.org The decomposition of these salts, often facilitated by reagents like tosyl chloride, leads to the formation of the corresponding isothiocyanate. rsc.org

The sulfur atom of the thionocarbonyl group can also act as a nucleophile or be targeted by electrophiles. For instance, in the context of flotation, O-isopropyl-N-ethyl thionocarbamate has been shown to adsorb onto elemental sulfur surfaces. mdpi.com This interaction involves the carbonyl S atom of the thionocarbamate and an S atom on the elemental sulfur surface, indicating a chemical interaction and highlighting the reactivity of the sulfur atom. mdpi.com Furthermore, carbonimidodithioates, which are related to carbamothioates, can be converted to carbamates by treatment with sodium benzyl alcoholate followed by water, demonstrating a pathway for the transformation of the sulfur-containing moiety. rsc.org

Table 2: Summary of Transformations of the Thionocarbonyl Group

| Transformation | Reagents/Conditions | Product Class |

| Oxidation | Oxidizing agents (e.g., m-CPBA, Oxone®) | Carbamates (C=O) |

| Conversion to Isothiocyanate | Heat, Desulfurizing agents (e.g., Tosyl Chloride) | Isothiocyanates (N=C=S) |

| Reaction with Electrophiles | Alkyl halides | S-Alkyl-isothioureas |

| Adsorption on Sulfur | Elemental Sulfur | Surface-adsorbed complex |

| Conversion from Dithioesters | Sodium alkoxide, water | Carbamates |

This table provides an overview of potential transformations of the thionocarbonyl group in carbamothioates.

Chemo- and Regioselectivity in O-isopropyl Carbamothioate Synthesis

The principles of chemo- and regioselectivity are paramount in the synthesis of O-isopropyl carbamothioates, particularly when the reacting molecules possess multiple functional groups.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the synthesis of O-isopropyl carbamothioates from isothiocyanates and isopropanol, for example, if the isothiocyanate contains other electrophilic sites, the reaction conditions must be optimized to ensure that the isopropanol selectively attacks the isothiocyanate carbon. A study on the synthesis of functionalized β-oxonitriles highlights the importance of chemoselectivity in reactions involving multiple reactive centers. nih.gov

Regioselectivity , the preference for reaction at one position over another, is also a critical consideration. For instance, in the synthesis of substituted O-isopropyl carbamothioates, if an unsymmetrical amine with multiple nucleophilic sites is reacted with an isopropyl xanthate derivative, the conditions must favor the desired site of attack. The regioselective synthesis of substituted benzo[c]pyrazolo researchgate.netgoogle.comnaphthyridines through a multi-component reaction demonstrates how reaction pathways can be controlled to yield a specific isomer. researchgate.net Similarly, the regioselective synthesis of chlorophenols in the presence of additives illustrates how external agents can direct the outcome of a reaction. reddit.com The synthesis of polysubstituted 2-aminothiophenes through a chemo- and regioselective cyclization further underscores the power of controlling these aspects to build complex molecular architectures.

The strategic application of protecting groups, catalysts, and specific reaction conditions allows chemists to navigate the challenges of chemo- and regioselectivity, enabling the synthesis of complex O-isopropyl carbamothioate derivatives with high precision.

Advanced Spectroscopic and Analytical Characterization Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography coupled with mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile organic compounds like O-isopropyl carbamothioates. Its high separation efficiency and sensitive, specific detection capabilities make it invaluable for various applications, from synthetic product verification to trace-level environmental monitoring.

Analysis of Natural Product Extracts Containing O-isopropyl Carbamothioates

The direct analysis of thiocarbamates such as O-isopropyl carbamothioic acid in natural product extracts presents analytical challenges due to their potential instability and the complexity of the plant matrix. Often, a derivatization or indirect analysis method is employed. For the broader class of dithiocarbamates, a common approach involves acid hydrolysis to release carbon disulfide (CS₂), which is then quantified by headspace GC-MS. iosrjournals.orgresearchgate.netresearchgate.netajrconline.org This method, while not specific to the parent compound, provides a total dithiocarbamate (B8719985) content.

For direct analysis of more stable thiocarbamates, a suitable extraction method followed by direct GC-MS injection can be utilized. The mass spectrum of a closely related compound, Dimethylcarbamothioic acid, O-isopropyl ester, obtained from the NIST WebBook, provides insight into the expected fragmentation patterns. nist.gov

Table 1: GC-MS Data for a Related Compound: Dimethylthis compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₁₃NOS |

| Molecular Weight | 147.24 g/mol |

| CAS Registry Number | 24060-02-4 |

Detection in Environmental Samples

The detection of thiocarbamate pesticides and their degradation products in environmental samples is critical for monitoring agricultural runoff and water quality. Similar to the analysis in natural products, the standard method for dithiocarbamates in water involves the conversion to carbon disulfide (CS₂) and subsequent analysis by headspace GC-MS. researchgate.net This technique is sensitive and allows for the determination of total dithiocarbamate residues.

Direct injection techniques following liquid-liquid or solid-phase extraction can be applied for more stable thiocarbamates. The choice of method depends on the specific analyte's volatility and concentration.

Characterization of Synthetic Products

GC-MS is an essential tool for the characterization of synthetically prepared O-isopropyl carbamothioates. It confirms the identity of the target molecule through its mass spectrum and assesses its purity. The fragmentation pattern observed in the mass spectrum provides structural information. For instance, the mass spectrum of O-Isopropyl N-ethylthiocarbamate, a structurally similar compound, is available in the PubChem database. nih.gov Analysis of these fragmentation patterns helps in confirming the presence of the O-isopropyl group and the thiocarbamate core.

Table 2: Key Mass Spectral Fragments for O-Isopropyl N-ethylthiocarbamate

| m/z | Possible Fragment |

|---|---|

| 147 | [M]⁺ (Molecular Ion) |

| 104 | [M - C₃H₇]⁺ |

| 88 | [M - C₂H₅N]⁺ |

| 60 | [C₃H₈O]⁺ |

Data inferred from the mass spectrum of O-Isopropyl N-ethylthiocarbamate available on PubChem. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the FTIR spectrum would be expected to show key absorption bands corresponding to the C=S (thione), C-N, C-O, and N-H bonds.

The C=S stretching vibration in thiocarbamates typically appears in the region of 1250-1020 cm⁻¹. ajrconline.org The C-N stretching vibration is usually observed around 1540-1480 cm⁻¹, and the C-O stretching vibration is expected in the 1100-1000 cm⁻¹ region. The N-H stretching vibration of a secondary amide would produce a band in the 3400-3200 cm⁻¹ range. The presence of the isopropyl group would be indicated by characteristic C-H bending vibrations around 1385-1365 cm⁻¹.

Table 3: Expected FTIR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | 3400 - 3200 |

| C-H Stretch (Aliphatic) | 3000 - 2850 |

| C=S Stretch (Thione) | 1250 - 1020 |

| C-N Stretch | 1540 - 1480 |

| C-O Stretch | 1100 - 1000 |

Data inferred from general FTIR correlation tables and literature on related compounds. iosrjournals.orgajrconline.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. Proton (¹H) NMR provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Studies

The ¹H NMR spectrum of Carbamic acid, isopropyl ester, provides a close analog. chemicalbook.com For this compound, the following signals would be anticipated:

Isopropyl Group: A septet for the single proton (-CH-) of the isopropyl group, coupled to the six protons of the two methyl groups. This signal would likely appear in the range of δ 4.5-5.5 ppm. The six equivalent protons of the two methyl groups (-CH₃) would appear as a doublet, coupled to the single methine proton, likely in the range of δ 1.2-1.5 ppm.

N-H Proton: A broad singlet for the N-H proton, with a chemical shift that can vary depending on the solvent and concentration, but typically expected in the δ 5.0-8.0 ppm range.

Table 4: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CH (isopropyl) | 4.5 - 5.5 | Septet |

| -CH₃ (isopropyl) | 1.2 - 1.5 | Doublet |

Predicted data based on analogous compounds such as Carbamic acid, isopropyl ester. chemicalbook.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful tool for elucidating the carbon framework of a molecule. Each unique carbon atom in a molecule produces a distinct signal in the ¹³C NMR spectrum, with its chemical shift (δ) providing information about its electronic environment.

The carbon atom of the C=S group (thiocarbonyl) is expected to appear significantly downfield, typically in the range of 180-200 ppm, due to its deshielded nature. The methine carbon (-CH-) of the O-isopropyl group would likely resonate in the region of 60-80 ppm. The two chemically equivalent methyl carbons (-CH₃) of the isopropyl group would produce a single signal further upfield, generally between 20-30 ppm.

For illustrative purposes, the ¹³C NMR data for a related compound, O-isopropyl N-ethylthiocarbamate, can provide insight into the expected spectral regions for the isopropyl group. nih.govchemnet.comchemspider.com

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=S (Thiocarbonyl) | 180 - 200 |

| O-C H(CH₃)₂ | 60 - 80 |

| O-CH(C H₃)₂ | 20 - 30 |

Note: These are predicted values based on general principles and data from related compounds.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Methodologies

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a highly sensitive and selective analytical technique used for the separation, identification, and quantification of compounds in complex mixtures. longdom.orgnih.gov An HPLC-MS method for the analysis of this compound would involve the optimization of both the chromatographic separation and the mass spectrometric detection.

Chromatographic Separation:

A reversed-phase HPLC method would likely be employed, using a C18 or similar nonpolar stationary phase. The mobile phase would typically consist of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with a gradient elution to ensure adequate separation from other components in a sample matrix. The choice of mobile phase composition and gradient profile would be optimized to achieve good peak shape and resolution for the analyte.

Mass Spectrometric Detection:

Following chromatographic separation, the analyte would be introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for moderately polar compounds like thiocarbamates and would likely be suitable for generating ions of this compound. The mass spectrometer would then separate these ions based on their mass-to-charge ratio (m/z).

For this compound (molecular formula C₄H₉NOS), the expected protonated molecule [M+H]⁺ would have an m/z of approximately 120.05. High-resolution mass spectrometry could be used to confirm the elemental composition with high accuracy.

Table 2: Illustrative HPLC-MS Parameters for Analysis of a Related Thiocarbamate

| Parameter | Condition |

| HPLC System | |

| Column | C18 reversed-phase (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 10 µL |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Range | m/z 50-500 |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

Note: These parameters are illustrative and would require optimization for the specific analysis of this compound. researchgate.netnih.govresearchgate.netnih.govyoutube.comoatext.comoatext.com

The development of a robust HPLC-MS method is crucial for determining the presence and concentration of this compound in various samples, offering both high sensitivity and specificity. researchgate.netnih.govnih.govyoutube.com

Application of Other Hyphenated Techniques for Complex Mixture Analysis

Beyond HPLC-MS, other hyphenated techniques can be invaluable for the analysis of complex mixtures that may contain this compound. These techniques combine the separation power of chromatography with the detection capabilities of various spectroscopic methods. longdom.orgnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS):

For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool. researchgate.net Given that many thiocarbamates are sufficiently volatile, GC-MS could be a suitable technique for the analysis of this compound. In GC-MS, the sample is vaporized and separated in a capillary column based on the components' boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer for detection and identification. The resulting mass spectra, which show the fragmentation pattern of the molecule, can be compared to spectral libraries for confident identification. nih.govresearchgate.net

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR):

A more advanced hyphenated technique is Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy. This method directly couples an HPLC system to an NMR spectrometer, allowing for the acquisition of NMR spectra of compounds as they elute from the chromatography column. This provides unambiguous structural information for the separated components without the need for prior isolation. While less common than LC-MS due to lower sensitivity and higher cost, LC-NMR can be exceptionally useful for the structural elucidation of unknown impurities or metabolites in a mixture. nih.gov

The selection of the most appropriate hyphenated technique depends on the specific analytical challenge, including the nature of the sample matrix, the concentration of the analyte, and the required level of structural information.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Analyses of Carbamothioic Acid, O-isopropyl Ester Structure

Quantum chemical calculations are fundamental to determining the three-dimensional structure and conformational preferences of this compound. Methods like Density Functional Theory (DFT), often using functionals such as B3LYP with basis sets like 6-311++G(d,p), are employed to perform geometry optimization. researchgate.net These calculations identify the most stable arrangement of atoms by finding the minimum energy conformation.

For related O-alkyl carbamothioates, studies have shown a rich conformational landscape. researchgate.net The most stable form is often a pseudo-anti conformation, where the C=O and C=S bonds (in N-acyl derivatives) or the C=S and N-H bonds point in opposite directions. researchgate.net This preference is influenced by subtle intramolecular interactions, such as potential hydrogen bonds between the N-H group and the sulfur atom, or between a hydrogen on the isopropyl group and the sulfur atom. researchgate.net Natural Bond Orbital (NBO) analysis can further elucidate these interactions and their role in stabilizing specific conformers. researchgate.net

Below is a table of representative geometrical parameters for the carbamothioate core, as would be determined by such computational analyses.

Interactive Table: Representative Geometric Parameters of the Carbamothioate Moiety Note: These are typical values based on computational studies of related structures. Actual values can vary based on the level of theory and specific molecular environment.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| C=S Bond Length | The length of the double bond between carbon and sulfur. | ~1.65 - 1.68 Å |

| C-N Bond Length | The length of the single bond between carbon and nitrogen. | ~1.35 - 1.38 Å |

| C-O Bond Length | The length of the single bond between carbon and oxygen. | ~1.34 - 1.37 Å |

| N-C-S Bond Angle | The angle formed by the nitrogen, carbon, and sulfur atoms. | ~124° - 127° |

| O-C-S Bond Angle | The angle formed by the oxygen, carbon, and sulfur atoms. | ~108° - 112° |

Density Functional Theory (DFT) Studies on Electronic Properties

DFT is a powerful tool for investigating the electronic properties of molecules, which govern their reactivity. Key properties analyzed include the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy difference between these orbitals, known as the HOMO-LUMO gap (Egap), is a critical indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap generally implies higher reactivity. nih.gov

The distribution of electron density is visualized through the Molecular Electrostatic Potential (MEP) map. mdpi.com The MEP identifies regions of the molecule that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). mdpi.comnih.gov For a carbamothioate, the sulfur atom and the region around the amino group are generally electron-rich, while the carbonyl carbon (if present in a derivative) and nearby hydrogens are electron-poor. mdpi.com This information helps predict sites for electrophilic and nucleophilic attack. mdpi.com

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of reactivity. mdpi.com These include ionization potential, electron affinity, electronegativity, and chemical hardness. mdpi.com

Interactive Table: Calculated Electronic Properties and Reactivity Descriptors Note: Values are representative and highly dependent on the computational method (e.g., DFT functional, basis set) and the specific analogue being studied.

| Property | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate an electron. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap (Egap) | Energy difference between HOMO and LUMO. nih.gov | Indicates chemical reactivity and stability. nih.gov |

| Ionization Potential (IP) | The energy required to remove an electron. | Measures resistance to oxidation. |

| Electron Affinity (EA) | The energy released when an electron is added. | Measures the ability to be reduced. |

| Electronegativity (χ) | The power of an atom to attract electrons to itself. | Indicates the tendency to attract bonding electrons. |

Molecular Modeling of Reaction Pathways and Transition States

For O-alkyl thiocarbamates, potential reaction pathways that can be modeled include:

Hydrolysis: DFT calculations can model the step-by-step mechanism of hydrolysis, showing how water molecules or catalysts interact with the carbamothioate to break it down.

Decomposition: The self-immolation pathway leading to the release of carbonyl sulfide (B99878) (COS) has been investigated computationally for related structures. nih.gov These studies identify key transition states for the cyclization and fragmentation steps. nih.gov

Formation: The synthesis of carbamates and thiocarbamates can be modeled to understand the catalytic cycle and optimize reaction conditions. mdpi.comrsc.org For example, studies have detailed the role of catalysts in lowering the activation energy for the reaction between an amine and an acyl donor. mdpi.com

Vibrational analysis is performed on all calculated structures to confirm that ground states have zero imaginary frequencies and transition states have exactly one, corresponding to the motion along the reaction coordinate. nih.gov

Prediction of Structure-Activity Relationships (SAR) in O-isopropyl Carbamothioate Analogues

Structure-Activity Relationship (SAR) studies aim to connect a molecule's chemical structure to its biological activity. Computationally, this is often achieved through Quantitative Structure-Activity Relationship (QSAR) models. nih.gov For O-isopropyl carbamothioate analogues, SAR studies would involve systematically modifying the structure and calculating how these changes affect a property of interest.

For instance, one could computationally explore:

N-Substitution: Replacing the hydrogens on the nitrogen with various alkyl or aryl groups and calculating the resulting changes in electronic properties (like the HOMO-LUMO gap) or steric hindrance. nih.gov

O-Alkyl Group Variation: Replacing the isopropyl group with other alkyl chains (e.g., methyl, ethyl, tert-butyl) to probe the effect of size and branching on activity.

Aromatic Substitution: If the nitrogen is part of an aromatic system, adding electron-donating or electron-withdrawing groups to the ring and assessing the impact on reactivity or binding affinity. nih.gov

Molecular docking is a key technique used in SAR. It predicts the preferred orientation of a ligand (the carbamothioate analogue) when bound to a biological target, such as an enzyme or receptor. nih.govresearchgate.net The docking score, an estimate of binding affinity, can then be correlated with structural features to build an SAR model. nih.gov

In Silico Design of Novel this compound Derivatives

Building upon SAR insights, in silico design involves the rational creation of novel molecules with enhanced or specific properties. rsc.org Starting with the this compound scaffold, computational chemists can design new derivatives aimed at specific therapeutic targets or industrial applications. nih.gov

The design process typically involves:

Target Identification: A biological target (e.g., an enzyme active site) is identified. rsc.org

Scaffold Hopping/Bioisosteric Replacement: The core structure is modified by replacing functional groups with others that have similar physical or chemical properties (bioisosteres). rsc.org For example, the thione (C=S) group might be replaced with a ketone (C=O), or the isopropyl group could be swapped for a cyclopropyl (B3062369) group to alter conformation and metabolic stability.

Molecular Docking and Scoring: The newly designed molecules are docked into the target's active site to predict their binding mode and affinity. nih.gov

ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed compounds to filter out candidates with poor pharmacokinetic profiles. mdpi.com

Iterative Refinement: The most promising candidates are further optimized through cycles of design, docking, and prediction to improve their desired characteristics before being selected for chemical synthesis and experimental testing. nih.gov

This computational-first approach significantly accelerates the discovery of new chemical entities by prioritizing the synthesis of molecules with the highest probability of success. rsc.org

Reaction Kinetics and Mechanistic Studies

Elucidation of Formation Mechanisms for O-isopropyl Carbamothioates

The synthesis of O-isopropyl carbamothioates can be achieved through several synthetic routes, with the reaction of amines with O-isopropyl xanthates being a prominent method. The formation of N-substituted O-isopropyl thiocarbamates often involves the reaction of an appropriate amine with an O-isopropyl xanthate salt. For instance, the synthesis of N-alkyl and N,N-dialkyl-O-isopropyl thiocarbamates has been accomplished by the oxidation of the ammonium (B1175870) salt of isopropylxanthogenic acid in the presence of oxidizing agents like sodium hypochlorite (B82951) or hydrogen peroxide. The ammonium salt itself is typically generated from the reaction of an alkylammonium sulfate with sodium isopropyl xanthate. The yield and purity of the final product are influenced by reaction parameters such as reaction time and the molar ratio of the oxidant to the xanthate salt.

Another significant pathway involves the reaction of isothiocyanates with isopropyl alcohol. For example, O-isopropyl N-(4-nitrophenyl)thiocarbamate can be synthesized by refluxing 4-nitrophenylisothiocyanate with 2-propanol. Similarly, a general method for preparing thiocarbamates involves the reaction of allyl alcohol with ammonium thiocyanate to produce an isothiocyanate intermediate, which then reacts with a higher alcohol, such as isopropanol (B130326), to yield the desired thiocarbamate.

Furthermore, a one-pot synthesis method has been developed for N-alkyl-, N,N-dialkyl-, and N-cycloalkyl-O-isobutyl thiocarbamates, which can be adapted for O-isopropyl analogues. This process involves the initial formation of an alkyl xanthate, followed by chlorination to yield an alkyl chloroformate (O-alkyl carbonochloridothioate), and finally, reaction with the corresponding amine to produce the thiocarbamate. This method avoids the isolation of intermediates, offering an efficient and potentially more environmentally friendly route.

Kinetics of Hydrolysis and Degradation Processes

The environmental persistence and fate of O-isopropyl carbamothioates are largely governed by their hydrolysis and degradation kinetics. Studies on O-isopropyl-N-ethyl thionocarbamate (IPETC), a common derivative, reveal that its degradation in aqueous systems can follow pseudo-first-order kinetics. The degradation process can be influenced by various factors, including pH, temperature, and the presence of other chemical species.

Advanced oxidation processes (AOPs) have been shown to be effective in degrading IPETC. For instance, photocatalytic oxidation in the presence of iron salts and exposure to solar or artificial UV-A light can lead to the complete decomposition of the compound. The Fenton reaction, which involves hydrogen peroxide and iron salts, also demonstrates similar efficacy in degrading IPETC. These processes generate highly reactive hydroxyl radicals that attack the thionocarbamate molecule.

The degradation pathway of IPETC often involves the formation of several intermediates. One of the primary initial transformation products is O-isopropyl N-ethylcarbamate, where the sulfur atom is replaced by an oxygen atom. Other identified degradation products include acetone, formic acid isopropyl ester, and ethylamine, suggesting that the degradation proceeds through the cleavage of various bonds within the molecule. Computational calculations have indicated that the sulfur, oxygen, and nitrogen atoms in the IPETC molecule are susceptible to attack by sulfate radicals in persulfate-based degradation systems.

The stability of thionocarbamates is generally greater in acidic solutions compared to xanthates. However, under specific conditions, such as in the presence of strong oxidizing agents or UV light, their degradation can be significantly accelerated.

Mechanistic Insights into Enzymatic Biotransformations of O-isopropyl Carbamothioates

The biotransformation of O-isopropyl carbamothioates by microorganisms and their enzymes plays a critical role in their environmental degradation. While specific studies on "Carbamothioic acid, O-isopropyl ester" are limited, research on related thionocarbamates provides valuable insights into the potential enzymatic pathways involved.

Hydrolase-Mediated Ester Bond Cleavage

Hydrolases, a broad class of enzymes that catalyze the cleavage of chemical bonds by the addition of water, are central to the biodegradation of many ester-containing compounds. Carboxylic ester hydrolases (CEHs) are known to hydrolyze ester bonds to produce an alcohol and a carboxylic acid. In the context of O-isopropyl carbamothioates, hydrolases could potentially target the ester linkage between the isopropyl group and the carbamothioic acid moiety.

The catalytic mechanism of many hydrolases involves a catalytic triad of amino acid residues, typically serine, histidine, and aspartate or glutamate, in the active site. The serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester. While the primary target for many esterases is the C=O bond, the C=S bond in thionocarbamates presents a different electronic environment. However, some hydrolases exhibit broad substrate specificity and may be capable of cleaving the thiocarbamate ester bond. The efficiency of such a cleavage would depend on the specific enzyme's active site architecture and its ability to accommodate the thiono-sulfur.

Microbial Degradation Pathways

Microbial communities in soil and water are instrumental in the breakdown of thionocarbamate herbicides and related compounds. Various bacterial strains have been identified that can degrade thionocarbamates under both aerobic and anaerobic conditions. For instance, research on the herbicide thiobencarb has identified bacterial strains such as Dechloromonas sp., Thauera sp., and Azoarcus sp. that can degrade it anaerobically. The degradation often proceeds through a series of metabolic steps involving different microbial species in a consortium.

The initial steps in the microbial degradation of O-isopropyl carbamothioates likely involve transformations of the functional groups. This can include oxidation of the sulfur atom, hydroxylation of the alkyl chains, or cleavage of the ester or amide bonds. For example, studies on the degradation of O-isopropyl-N-ethyl thionocarbamate (IPETC) under anaerobic conditions using digester sludge have shown that it can be degraded by mixed cultures in the presence of electron acceptors like nitrate or Fe(III). However, under aerobic conditions, IPETC has been found to be poorly degradable by some microbial consortia.

Catalytic Roles and Mechanisms in Organic Transformations Involving O-isopropyl Carbamothioates

While O-isopropyl carbamothioates are primarily known for their applications as collectors in mineral flotation, their structural features suggest potential, albeit less explored, roles in organic synthesis. The thionocarbamate functional group can participate in various organic reactions, and the isopropyl ester moiety can influence the reactivity and selectivity of these transformations.

Currently, there is limited direct evidence in the scientific literature for O-isopropyl carbamothioates acting as catalysts themselves in mainstream organic transformations. Their primary role is often as a reactant or a precursor.

However, the aminolysis of related aryl N-ethyl thionocarbamates has been studied to understand the reactivity and mechanism of reactions involving the thionocarbamate core. These studies provide insights into the electronic and steric effects of the substituents on the reaction rates and pathways. Such fundamental knowledge is essential for designing new synthetic methodologies where the thionocarbamate group might be a key functional component.

The development of novel catalytic systems sometimes involves the use of ligands derived from various organic scaffolds. It is conceivable that O-isopropyl carbamothioates could be functionalized to act as ligands for transition metal catalysts in reactions such as cross-coupling. The sulfur and nitrogen atoms in the carbamothioate moiety have the potential to coordinate with metal centers, thereby influencing the catalytic activity and selectivity. However, this remains a speculative area requiring further research and development.

Adsorption Mechanisms of O-isopropyl Thionocarbamates on Surfaces

The adsorption of O-isopropyl thionocarbamates onto various surfaces, particularly those of sulfide (B99878) minerals, is a critical aspect of their application as flotation collectors. The mechanism of adsorption dictates the selectivity and efficiency of mineral separation processes.

Studies on the adsorption of O-isopropyl-N-ethyl thionocarbamate (IPETC) on sulfide minerals such as chalcocite, chalcopyrite, and pyrite (B73398) have been conducted using techniques like Fourier-transform infrared spectroscopy (FTIR) and X-ray photoelectron spectroscopy (XPS). These studies have revealed that the adsorption is a complex process influenced by factors like pH and the mineral composition.

On copper sulfide minerals, IPETC adsorption is primarily a chemisorption process. FTIR studies indicate that the interaction involves the sulfur atom of the thionocarbamate group coordinating with copper atoms on the mineral surface. At lower pH values, the coordination is predominantly through the sulfur atom. However, at higher pH, there is evidence to suggest that both the sulfur and oxygen atoms of the thionocarbamate group may be involved in the bonding to the surface.

The adsorption density of IPETC on mineral surfaces is also pH-dependent. On chalcocite, strong adsorption is observed over a wide pH range (4-10), while on chalcopyrite and pyrite, the adsorption tends to increase with decreasing pH. This differential adsorption behavior is the basis for the selective flotation of copper sulfides from iron sulfides like pyrite. The competitive adsorption of hydroxide ions (OH⁻) at higher pH can inhibit the adsorption of IPETC, particularly on minerals like galena.

The nature of the adsorbed species can also vary. It has been proposed that IPETC can adsorb as a neutral molecule or, in some cases, as a deprotonated anion. The formation of multilayers of physically adsorbed species on top of the initial chemisorbed layer has also been observed for some thionocarbamates.

Below is a table summarizing the adsorption characteristics of O-isopropyl-N-ethyl thionocarbamate (IPETC) on various sulfide minerals.

| Mineral | Predominant Adsorption Mechanism | Key Interacting Atoms | pH Influence on Adsorption |

| Chalcocite (Cu₂S) | Chemisorption | Sulfur (low pH), Sulfur and Oxygen (high pH) | Strong adsorption between pH 4-10 |

| Chalcopyrite (CuFeS₂) | Chemisorption | Sulfur | Adsorption increases with decreasing pH |

| Pyrite (FeS₂) | Weaker Adsorption | Sulfur | Adsorption increases with decreasing pH |

| Galena (PbS) | Chemisorption, inhibited by OH⁻ | Sulfur | Adsorption decreases at high pH |

Applications in Chemical Science and Technology

Research in Agrochemical Chemistry and Crop Protection

The broader family of thiocarbamates, to which O-isopropyl carbamothioic acid esters belong, has been extensively studied for its biological activity. These compounds are recognized for their roles as herbicides, and investigations have also explored their potential as insecticides, fungicides, and larvicides.

Thiocarbamate esters are an established class of herbicides used in agriculture. epa.govwho.int These compounds are typically applied to the soil before weed emergence and are effective against both grass and broadleaf weeds. ucanr.edu Their primary mechanism of action involves the inhibition of lipid biosynthesis, a crucial process for early seedling growth. capes.gov.br

Research has demonstrated that thiocarbamates specifically target and inhibit the elongation of very-long-chain fatty acids (VLCFAs). nih.gov VLCFAs are essential components of plant surface waxes and suberin, which protect the plant and prevent water loss. By disrupting VLCFA synthesis, thiocarbamate herbicides compromise the integrity of these protective layers, leading to seedling growth inhibition and eventual death. nih.gov The herbicidal activity is believed to arise from their metabolic conversion to reactive sulfoxide (B87167) intermediates within the plant. epa.govwho.int

While the herbicidal properties of thiocarbamates are well-documented, their efficacy as insecticides and fungicides is less defined and appears to be highly dependent on the specific chemical structure. The related class of dithiocarbamates, which contain two sulfur atoms in place of the oxygen and sulfur of thiocarbamates, are used as broad-spectrum fungicides and also have some insecticidal applications. nih.govnih.gov Their mode of action is often attributed to the inhibition of metal-dependent enzyme systems in pathogens. epa.gov

For thiocarbamates, the ability to act as acetylcholinesterase (AChE) inhibitors—a common mechanism for many insecticides—is generally considered weak or absent. epa.gov Their toxicity is principally characterized by effects other than AChE inhibition. epa.gov While specific studies on the direct insecticidal or fungicidal action of O-isopropyl carbamothioic acid ester are not widely available, research into the broader class suggests that any such activity would likely stem from mechanisms other than cholinesterase inhibition.

The control of insect larvae, particularly those of disease vectors like mosquitoes, is a critical area of public health. Research into novel larvicides has explored a variety of chemical structures. While direct studies on O-isopropyl carbamothioate are limited, investigations into structurally related sulfur-containing compounds provide relevant insights.

Studies on aromatic thiosemicarbazones, which also possess a carbon-sulfur double bond (C=S), have demonstrated significant larvicidal activity against mosquito species such as Aedes aegypti and Aedes albopictus. turkiyeparazitolderg.orgnih.gov Research indicates that the C=S group in these derivatives is an effective feature for this biological activity. turkiyeparazitolderg.orgnih.gov This suggests that other compounds containing this functional group, including carbamothioates, could warrant investigation for similar properties. Further research has shown that some dithiocarbamate (B8719985) derivatives are effective larvicides against mosquito species. researchgate.net

Flotation Chemistry and Mineral Processing Research

In the field of metallurgy, flotation is a critical process for separating valuable minerals from ore. This process relies on chemical reagents known as collectors, which selectively bind to the surface of target minerals, rendering them hydrophobic and allowing them to be carried to the surface by air bubbles. A close derivative, O-isopropyl-N-ethyl thionocarbamate (IPETC), is a well-established flotation collector. cnlitereagent.comminefriend.comhongjinchem.com

O-isopropyl-N-ethyl thionocarbamate (IPETC), often referred to by the trade name Z-200, is recognized as a highly effective and selective collector for various non-ferrous metallic sulfide (B99878) ores. cnlitereagent.comyxbjtech.com It is particularly valued for the flotation of copper, lead, zinc, and molybdenum sulfides. cnlitereagent.comyxbjtech.com

One of the key advantages of IPETC is its excellent selectivity, especially in separating valuable minerals like chalcopyrite (copper sulfide) from pyrite (B73398) (iron sulfide). cnlitereagent.comyxbjtech.com It demonstrates strong collecting power for copper and lead sulfides while being a weak collector for pyrite, which allows for a cleaner separation and a higher quality concentrate. cnlitereagent.comcnfreereagent.com This selectivity can reduce the need for depressants like lime, which are used to suppress the flotation of unwanted minerals. yxbjtech.com The adsorption of IPETC onto mineral surfaces is a chemical process, involving the formation of covalent bonds between the collector's sulfur and oxygen atoms and the metal ions on the mineral surface. mdpi.comresearchgate.net

A notable application of O-isopropyl-N-ethyl thionocarbamate is in the selective recovery of elemental sulfur, often a by-product of the hydrometallurgical processing of sulfide ores. mdpi.com Research has shown that IPETC is a superior collector for elemental sulfur compared to other commonly used reagents. mdpi.com

In a comparative study on flotation from a high-sulfur residue, IPETC demonstrated the strongest collecting power and the best selectivity towards elemental sulfur when compared with sodium ethyl xanthate (SEX) and ammonium (B1175870) dibutyl dithiophosphate (B1263838) (ADDTP). mdpi.com The use of IPETC resulted in both the highest recovery of elemental sulfur and the highest grade of sulfur in the final concentrate. mdpi.com This high efficiency is attributed to a chemical adsorption mechanism where covalent bonds form between the collector molecule and the elemental sulfur surface. mdpi.comresearchgate.net

Comparative Flotation Performance for Elemental Sulfur Recovery

| Collector Reagent | Elemental Sulfur Recovery (%) | Elemental Sulfur Grade in Concentrate (%) |

|---|---|---|

| O-isopropyl-N-ethyl thionocarbamate (IPETC) | 99.87 | 84.47 |

| Ammonium dibutyl dithiophosphate (ADDTP) | 97.83 | 82.25 |

| Sodium ethyl xanthate (SEX) | 93.67 | 81.53 |

Data sourced from a study on the flotation of a high-sulfur residue. mdpi.com

Environmental Chemistry and Pollution Monitoring

The investigation of Carbamothioic acid, O-isopropyl ester and its related compounds in the environment is a subject of growing interest, primarily due to their application in industrial processes. This section delves into the identification of these compounds as organic pollutants and examines their behavior and persistence in the environment.

Identification of O-isopropyl Carbamothioates as Organic Pollutants

O-isopropyl carbamothioates, particularly O-isopropyl-N-ethylthionocarbamate (IPETC), have been identified as organic pollutants, with their primary source being wastewater from mining operations. nih.gov IPETC is extensively used as a flotation collector for the separation of sulfide ores, such as those of copper and silver. nih.gov Consequently, leakage of this compound into wastewater is a common occurrence, and this water is often discharged into the environment, sometimes without adequate treatment. nih.gov

The presence of residual flotation collectors, even at low concentrations, in wastewaters from mineral processing plants has been documented to cause significant environmental problems and toxicity to aquatic life. nih.gov While specific toxicity data for IPETC is limited, its classification as potentially carcinogenic and harmful to aquatic organisms with long-lasting effects underscores the importance of monitoring its presence in the environment. nih.gov

A key degradation intermediate of IPETC is O-isopropyl N-ethylcarbamate, which has been identified in studies on the removal of IPETC from wastewater. nih.gov The formation of this carbamate (B1207046) is a concern as simple alkyl carbamates are suspected carcinogens. nih.gov The use of O-isopropyl ethylthiocarbamate in the analysis of illicit liquor using Headspace-Gas Chromatography-Mass Spectrometry (HS-GC-MS) has also been reported, indicating its potential detection in other matrices. biosynth.com

Table 1: Identification of O-isopropyl Carbamothioates in Environmental and Other Samples

| Compound | Sample Matrix | Method of Identification | Industrial Application | Reference |

| O-isopropyl-N-ethylthionocarbamate (IPETC) | Wastewater from sulfide ore processing | Not specified in provided text | Flotation collector | nih.gov |

| O-isopropyl N-ethylcarbamate | Wastewater (as a degradation product of IPETC) | Not specified in provided text | Not applicable | nih.gov |

| O-isopropyl ethylthiocarbamate | Illicit liquor | HS-GC-MS | Not applicable | biosynth.com |

Environmental Fate and Dissipation Studies

The environmental fate and dissipation of O-isopropyl carbamothioates are crucial for understanding their environmental impact. Studies on O-isopropyl-N-ethylthionocarbamate (IPETC) have provided insights into its stability and degradation pathways.

Initial experiments have shown that IPETC is photochemically stable under UV-A light in the absence of other reactants. nih.gov However, its degradation is significantly influenced by the presence of other substances commonly found in mining wastewater, such as iron salts. nih.gov

Several oxidation processes have been studied for the removal of IPETC from water:

Photocatalytic Oxidation: In the presence of iron salts and utilizing solar or artificial UV-A light, IPETC undergoes efficient photocatalytic oxidation. This process leads to the formation of intermediates, including O-isopropyl N-ethylcarbamate, and can result in the total decomposition of the organic compound within a day. nih.gov

Fenton-type Oxidation: The use of hydrogen peroxide and iron salts (a Fenton-like reaction) also results in the effective oxidation of IPETC. nih.gov

Hypochlorite (B82951) Treatment: Treatment with sodium hypochlorite primarily yields O-isopropyl N-ethylcarbamate. nih.gov

The degradation pathway of IPETC is complex and is thought to involve several parallel reactions initiated by hydroxyl radicals. These radicals can attack the C=S group, leading to the replacement of sulfur with oxygen, or abstract a hydrogen atom from the ethyl group, resulting in oxidation and dealkylation products. nih.gov One of the main and more stable intermediates identified in these degradation processes is O-isopropyl N-ethylcarbamate. nih.gov

Table 2: Environmental Fate and Dissipation of O-isopropyl-N-ethylthionocarbamate (IPETC)

| Process | Conditions | Key Findings | Degradation Products | Reference |

| Photochemical Reaction | UV-A light alone | Stable, with only a slight decrease in concentration after one week. | Minimal | nih.gov |

| Photocatalytic Oxidation | UV-A light with iron salts | Efficient oxidation and total decomposition within one day. | O-isopropyl N-ethylcarbamate and other intermediates | nih.gov |

| Fenton-type Oxidation | Hydrogen peroxide and iron salts | Efficient oxidation. | Not specified in provided text | nih.gov |

| Hypochlorite Treatment | Sodium hypochlorite | Primarily yields O-isopropyl N-ethylcarbamate. | O-isopropyl N-ethylcarbamate | nih.gov |

Biochemical Production and Biotransformation Studies

Occurrence in Plant Extracts and Microorganisms

There is no scientific literature available that reports the natural occurrence of this compound or its derivatives in plant extracts or microorganisms.

Role in Volatile Organic Compound (VOC) Production

There is no scientific literature available that identifies this compound or its related compounds as volatile organic compounds (VOCs) produced by microorganisms.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways for O-isopropyl Carbamothioates

The synthesis of O-isopropyl carbamothioates is a cornerstone of research in this area. While traditional methods have been established, the future lies in the development of more efficient, selective, and environmentally benign synthetic routes.

One promising approach involves the use of carbon dioxide (CO2) as a C1 building block. This method aligns with the principles of green chemistry by utilizing a renewable and non-toxic reagent. researchgate.net The direct synthesis of carbamates from CO2, amines, and alcohols presents a halogen-free alternative to traditional methods. researchgate.net Basic catalysts have shown efficacy in converting both linear and branched aliphatic amines into their corresponding carbamates under mild conditions, even without dehydrating agents. researchgate.net

Another avenue of exploration is the refinement of existing methods, such as the reaction of O-isopropyl xanthate with amines. Studies have been conducted to optimize reaction conditions, including reaction time and the molar ratio of oxidants, to improve the yield and purity of N-alkyl-O-isopropylthiocarbamates. nih.gov The development of novel catalysts, such as palladium-containing systems, is also a key area of focus to enhance reaction efficiency. nih.gov

Furthermore, the direct transformation of Boc-protected amines into thiocarbamates using a simple base like tert-butoxide lithium offers a sustainable and efficient route that avoids hazardous reagents and metal catalysts. rsc.orgrsc.orgnih.gov This one-pot procedure is scalable and demonstrates high yields for a variety of substrates. rsc.orgrsc.orgnih.gov

Future research will likely focus on a comparative analysis of these and other novel synthetic pathways to identify the most efficient and sustainable methods for producing O-isopropyl carbamothioates.

Table 1: Comparison of Selected Synthetic Pathways for Carbamothioates

| Synthetic Pathway | Starting Materials | Catalyst/Reagent | Key Advantages | Reported Yields | Citation |

| From CO2, Amines, and Alcohols | CO2, Amines, Alcohols | Basic Catalysts | Halogen-free, uses renewable feedstock | Good yields under mild conditions | researchgate.net |

| From O-isopropyl Xanthate and Amines | O-isopropyl xanthate, Amines | Oxidants (e.g., sodium hypochlorite) | Established method, conditions can be optimized | Varies with reaction parameters | nih.gov |

| From Boc-protected Amines | Boc-protected amines, Alcohols/Thiols | tert-butoxide lithium | Sustainable, efficient, metal-free, one-pot | High yields (up to 95%) | rsc.orgrsc.orgnih.gov |

| Selenium-catalyzed Carbonylation | Nitroarenes/Amines, CO, Thiols | Selenium | High atomic economy, "one-pot" approach | Moderate to excellent yields | researchgate.net |

Note: Yields are dependent on specific substrates and reaction conditions.

Development of Advanced Analytical Techniques for Trace Detection

The ability to detect and quantify trace amounts of Carbamothioic acid, O-isopropyl ester is crucial for various applications, including environmental monitoring and quality control. Future research will focus on developing more sensitive, selective, and rapid analytical methods.

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) is a powerful tool for the analysis of carbamates. nih.gov HPLC-MS/MS methods have been developed for the detection of various carbamates in complex matrices, achieving low limits of detection (LOD). For instance, a method for detecting isothiazolinones in cosmetics reported LODs in the range of 0.0002–0.002 mg L−1. nih.gov Another study on the analysis of carbamathione in human plasma using LC-MS/MS reported a limit of quantification (LOQ) of 0.5 nM and a limit of detection (LOD) of 0.1 nM. nih.gov For other isopropyl esters, HPLC with diode array detection (DAD) has demonstrated a detection limit of 0.96 μg/g and a quantification limit of 2.91 μg/g. oatext.comoatext.com

Gas Chromatography (GC) coupled with mass spectrometry (GC-MS) is another widely used technique. fda.govgov.scot For the analysis of 2-isopropyl thioxanthone in milk, GC-MS showed a quantification limit of 0.5 µg/L. nih.gov The development of GC-MS/MS methods further enhances sensitivity and selectivity. nih.gov

Future research will likely focus on the miniaturization of analytical systems, the development of novel sample preparation techniques to minimize matrix effects, and the validation of methods for a wider range of matrices. The goal is to achieve even lower detection limits and higher throughput to meet the growing demands for trace analysis.

Table 2: Performance of Selected Analytical Techniques for Carbamates and Related Compounds

| Analytical Technique | Analyte/Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Citation |

| HPLC-MS/MS | Isothiazolinones in cosmetics | 0.0002–0.002 mg L−1 | Not Reported | nih.gov |

| LC-MS/MS | Carbamathione in human plasma | 0.1 nM | 0.5 nM | nih.gov |

| HPLC-DAD | Isopropyl p-toluenesulfonate in isopropyl esters | 0.96 μg/g | 2.91 μg/g | oatext.comoatext.com |

| GC-MS | 2-isopropyl thioxanthone in milk | Not Reported | 0.5 µg/L | nih.gov |

| GC-FID | Methanol in hand sanitizer | 0.0625% v/v | Not Reported | fda.gov |

Note: The limits of detection and quantification are highly dependent on the specific analyte, matrix, and instrumental setup.

Interdisciplinary Research with Green Chemistry and Sustainable Synthesis

The principles of green chemistry are increasingly influencing the field of chemical synthesis, and research on this compound is no exception. irjmets.comirjmets.comresearchgate.net Future research will see a greater integration of green chemistry concepts to develop more sustainable and environmentally friendly processes. irjmets.comirjmets.comresearchgate.net

Key areas of focus will include:

Use of Renewable Feedstocks: Exploring the use of biomass and other renewable resources as starting materials for the synthesis of O-isopropyl carbamothioates. researchgate.net

Benign Solvents: Investigating the use of greener solvents, such as water, ionic liquids, or supercritical fluids, to replace hazardous organic solvents. irjmets.com

Catalysis: Developing highly efficient and recyclable catalysts to minimize waste and energy consumption. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby reducing waste generation.

Energy Efficiency: Optimizing reaction conditions to reduce energy consumption, for example, by using microwave or ultrasound irradiation. researchgate.net

The development of botanical pesticides, which are derived from natural sources, is another area where interdisciplinary research can play a significant role. justagriculture.in These natural products are often biodegradable and have a lower environmental impact than synthetic pesticides. justagriculture.in

By fostering collaboration between organic chemists, biochemists, and environmental scientists, it will be possible to develop truly sustainable methods for the production and use of this compound and its derivatives.

Challenges and Opportunities in Comprehensive this compound Research

The comprehensive study of this compound presents both challenges and opportunities that will shape the future direction of research.

Challenges:

Scale-up of Sustainable Syntheses: Translating novel, green synthetic methods from the laboratory to an industrial scale can be challenging. worldpharmatoday.comnih.govbiopharminternational.compharmaceutical-technology.com Issues such as process optimization, reproducibility, and cost-effectiveness need to be addressed. worldpharmatoday.combiopharminternational.com

Complex Matrices in Analysis: The detection of trace amounts of the compound in complex environmental or biological samples can be difficult due to matrix interference. Developing robust sample preparation and analytical methods is a continuing challenge.

Toxicity and Degradation Products: A thorough understanding of the environmental fate and potential toxicity of the parent compound and its degradation products is essential. mdpi.com The degradation of dithiocarbamates can lead to the formation of various metabolites, whose impact needs to be assessed. mdpi.com

Opportunities:

Development of Novel Bioactive Compounds: The carbamothioate scaffold is present in many biologically active molecules. nih.govnih.gov There is significant opportunity to design and synthesize new derivatives of O-isopropyl carbamothioic acid with potential applications in pharmaceuticals and agrochemicals. nih.govnih.gov

Advancements in Catalysis: The development of new and more efficient catalysts for carbamothioate synthesis remains a fertile area of research. researchgate.net This includes the exploration of biocatalysts and nanocatalysts.

Circular Economy Approaches: Integrating the synthesis and use of O-isopropyl carbamothioates into a circular economy framework, where waste is minimized and resources are reused, presents a significant long-term opportunity.

Q & A

Q. What are the optimal synthetic routes for Carbamothioic acid, O-isopropyl ester in laboratory-scale synthesis?

Answer: The synthesis of thiocarbamate esters like this compound typically involves reacting an isothiocyanate with an alcohol in the presence of a base. For example, similar compounds (e.g., Carbamothioic acid, (4-methylphenyl)-, S-propyl ester) are synthesized via nucleophilic substitution between 4-methylphenyl isothiocyanate and propanol under alkaline conditions . Key parameters include:

- Catalyst selection : Sodium hydroxide or triethylamine are commonly used to deprotonate the alcohol, enhancing nucleophilicity.

- Solvent choice : Polar aprotic solvents (e.g., THF, dichloromethane) improve reaction efficiency .

- Temperature control : Reactions often proceed at 0–25°C to minimize side reactions like hydrolysis.

- Purification : Column chromatography or recrystallization is recommended for isolating high-purity products .

Q. How can researchers characterize the molecular structure of this compound using spectroscopic methods?

Answer:

- Infrared (IR) spectroscopy : The thiocarbonyl (C=S) stretch appears at 1200–1250 cm⁻¹, while ester C-O stretches are observed at 1050–1150 cm⁻¹. IR spectra of related thiocarbamates (e.g., pebulate) confirm these peaks .

- Mass spectrometry (MS) : Electron ionization (EI-MS) provides molecular ion peaks ([M⁺]) and fragmentation patterns. For example, Carbamothioic acid, bis(2-methylpropyl)-, S-ethyl ester (C11H23NOS) shows a base peak at m/z 217 .

- Nuclear Magnetic Resonance (NMR) :

Advanced Research Questions

Q. How do reaction kinetics and mechanistic pathways influence the synthesis efficiency of this compound?

Answer: Mechanistic studies of thiocarbamate synthesis reveal two competing pathways:

- Direct nucleophilic substitution : The alcohol attacks the isothiocyanate’s electrophilic carbon, forming the ester bond. Rate-limiting steps depend on solvent polarity and base strength .

- Thiocyanate isomerization : In some cases, isothiocyanates isomerize to thiocyanates, reducing yield. This side reaction is mitigated by using anhydrous conditions and low temperatures .

Experimental optimization : Kinetic monitoring via in situ IR or HPLC can identify optimal reaction times (typically 6–12 hours) and catalyst ratios (e.g., 1:1.2 alcohol-to-isothiocyanate) .

Q. What are the stability challenges of this compound under varying pH and temperature conditions?

Answer:

- Hydrolysis sensitivity : The ester bond is prone to hydrolysis in aqueous media, especially under acidic (pH < 3) or alkaline (pH > 10) conditions. Hydrolysis products include thiocarbamic acid and isopropyl alcohol .

- Thermal degradation : At temperatures >80°C, decomposition via C-S bond cleavage generates volatile byproducts (e.g., COS, isopropylamine). Thermogravimetric analysis (TGA) is recommended for stability profiling .

- Storage recommendations : Store at 2–8°C in inert atmospheres (N2/Ar) to prevent oxidation and moisture ingress .

Q. How can computational modeling predict the reactivity and electronic properties of this compound?

Answer:

- Density Functional Theory (DFT) : Calculations on thiocarbamates reveal the electron-withdrawing nature of the thiocarbonyl group, which lowers the LUMO energy and enhances electrophilicity at the sulfur atom .

- Molecular dynamics (MD) : Simulations predict solubility parameters in solvents like DMSO or acetone, aiding in solvent selection for reactions .

- Reactivity descriptors : Fukui indices identify nucleophilic/electrophilic sites, guiding derivatization strategies (e.g., functionalization at the sulfur or ester oxygen) .

Data Contradiction and Resolution

Q. How can researchers resolve discrepancies in reported reaction yields for thiocarbamate ester syntheses?

Answer: Discrepancies often arise from:

- Impurity in starting materials : Isothiocyanates with residual amines or moisture reduce yields. Purity should be verified via titration or NMR prior to use .

- Side reactions : Competing hydrolysis or isomerization pathways (see 2.1 ) can skew results. Kinetic studies under controlled conditions (e.g., dry N2 atmosphere) are critical .

- Analytical methods : Yield calculations based on gravimetry may overestimate due to solvent residues. HPLC or GC-MS provides more accurate quantification .

Regulatory and Safety Considerations

Q. What are the key safety protocols for handling this compound in laboratory settings?

Answer:

- Hazard classification : Thiocarbamates are often irritants (skin/eyes) and may release toxic gases (e.g., H2S) upon decomposition .

- Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods during synthesis .

- Waste disposal : Classify as hazardous waste (EPA U codes) and neutralize with dilute NaOH before disposal .

Applications in Advanced Research

Q. How can this compound serve as a precursor in metalloproteinase inhibitor studies?

Answer: Thiocarbamates are precursors for hydroxamate derivatives, which chelate zinc in metalloproteinases. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.